Product packaging for Spiro[3.4]octan-6-amine hydrochloride(Cat. No.:CAS No. 2375260-70-9)

Spiro[3.4]octan-6-amine hydrochloride

Cat. No.: B2773625
CAS No.: 2375260-70-9
M. Wt: 161.67
InChI Key: VNPSBVAGSLLRCA-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-6-amine hydrochloride (CAS 2375260-70-9) is a synthetically valuable, conformationally rigid spirocyclic amine that serves as a key advanced building block in modern medicinal chemistry, particularly in the development of novel anti-infective agents. Its molecular formula is C8H16ClN, and it has a molecular weight of 161.67 g/mol . This compound's primary research value lies in its role as a precursor for the synthesis of new antibiotic congeners. Recent studies have demonstrated its direct application in creating novel ciprofloxacin derivatives, where it replaces the traditional piperazine moiety to create a new class of antibiotics with a spirocyclic amine periphery . These new compounds have shown potent antibacterial activity against several pathogens in the ESKAPE panel, including Enterobacter cloacae , Staphylococcus aureus , and Enterococcus faecalis , with a potency level comparable to ciprofloxacin itself . The compact, spiro[3.4]octane core is critical for this activity, as larger spirocyclic congeners have been shown to result in a complete loss of antibacterial efficacy . The significance of the spiro[3.4]octane scaffold extends beyond fluoroquinolone antibiotics. This high Fsp 3 carbon scaffold is considered a privileged structure in drug discovery due to its three-dimensionality and conformational restriction, which often leads to improved selectivity and pharmacokinetic properties . Research into similar 2,6-diazaspiro[3.4]octane cores has identified remarkably potent antitubercular leads active against Mycobacterium tuberculosis H37Rv, highlighting the broader potential of this spirocyclic chemotype in developing therapeutics for challenging infectious diseases . The compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B2773625 Spiro[3.4]octan-6-amine hydrochloride CAS No. 2375260-70-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.4]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-2-5-8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSBVAGSLLRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375260-70-9
Record name spiro[3.4]octan-6-amine hydrochloride
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Synthesis and Chemical Transformations of Spiro 3.4 Octane Derivatives

Retrosynthetic Strategies for the Spiro[3.4]octane Core Construction

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic pathways. 13.235.221 For Spiro[3.4]octan-6-amine hydrochloride, the analysis begins by disconnecting the amine functionality and then breaking down the carbocyclic core.

Establishment of the Spiro[3.4]octane Skeleton

The central challenge in synthesizing the target molecule lies in the construction of the spiro[3.4]octane core, which features a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring at a single quaternary carbon atom. A key precursor identified through this analysis is Spiro[3.4]octan-6-one . uni.lu The retrosynthesis of this ketone intermediate can be envisioned through several strategic disconnections.

One common and powerful strategy for forming five-membered rings is the Dieckmann condensation , an intramolecular reaction of a diester to form a β-keto ester. Retrosynthetically, this involves cleaving a C-C bond within the cyclopentanone (B42830) ring, leading back to a linear diester chain attached to a cyclobutane ring.

Another approach involves an intramolecular alkylation . This strategy starts with a pre-formed cyclopentanone ring bearing a side chain that contains a suitable leaving group, which can then be cyclized to form the cyclobutane ring. For instance, a nucleophilic enolate generated from a cyclopentanone derivative could displace a leaving group on a four-carbon side chain attached to its α-position.

More contemporary methods for constructing spirocyclic frameworks include strain-release driven reactions. For example, a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines has been developed to create 6,7-diazaspiro[3.4]octanes. nih.govrsc.org While this specific reaction yields a heterocyclic analog, the underlying principle of using strained building blocks like BCBs represents a modern approach to forming the spiro[3.4]octane skeleton. nih.gov

A plausible synthetic sequence starting from cyclobutanecarboxylic acid is outlined below:

StepReactionReactantsProduct
1Thionyl Chloride AcylationCyclobutanecarboxylic acid, Thionyl chlorideCyclobutanecarbonyl chloride
2Malonic Ester SynthesisCyclobutanecarbonyl chloride, Diethyl malonate, BaseDiethyl 2-(cyclobutanecarbonyl)malonate
3Krapcho DecarboxylationDiethyl 2-(cyclobutanecarbonyl)malonateEthyl 2-cyclobutylacetate
4Claisen CondensationEthyl 2-cyclobutylacetate, Ethyl acrylate, BaseDiethyl 4-cyclobutyl-4-oxobutanoate
5Dieckmann CondensationDiethyl 4-cyclobutyl-4-oxobutanoate, BaseEthyl 2-oxospiro[3.4]octane-1-carboxylate
6DecarboxylationEthyl 2-oxospiro[3.4]octane-1-carboxylate, Acid, HeatSpiro[3.4]octan-6-one

Stereocontrolled Introduction of the Amine Functionality at the 6-Position

With Spiro[3.4]octan-6-one as the key intermediate, the amine group can be introduced at the C6 position. The most direct method for this transformation is reductive amination . organic-chemistry.org This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The stereochemical outcome of this reaction is crucial. The reduction of the intermediate imine, typically with a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), generally proceeds via hydride attack on the less sterically hindered face of the molecule. For the spiro[3.4]octan-6-one system, the cyclobutane ring presents a distinct steric profile, influencing the trajectory of the incoming nucleophile and potentially leading to a preferred diastereomer. The choice of reducing agent and reaction conditions can be optimized to enhance the stereoselectivity of this transformation.

Advanced Methodologies for Stereoselective Synthesis of Chiral Spiro[3.4]octane Scaffolds

The creation of enantiomerically pure spirocycles is a significant goal in modern organic synthesis, often accomplished using chiral catalysts or auxiliaries.

Enantioselective Routes to Spiro[3.4]octan-6-amine and Precursors

Achieving an enantioselective synthesis of Spiro[3.4]octan-6-amine requires establishing chirality either during the construction of the spirocyclic core or in the functionalization step. While a specific enantioselective synthesis for this exact molecule is not prominently documented, strategies from related systems can be applied.

One such strategy is the asymmetric synthesis of the precursor, Spiro[3.4]octan-6-one . This could be achieved through an enantioselective intramolecular aldol (B89426) condensation or Michael addition to construct one of the rings. Another powerful technique is kinetic resolution . For instance, a practical asymmetric synthesis of the related enantiopure spiro nih.govnih.govnonane-1,6-dione has been reported using a kinetic resolution of a ketone precursor via bioreduction with baker's yeast as the key step. researchgate.net This enzymatic reduction selectively converts one enantiomer of the racemic ketone to an alcohol, allowing for the separation of the unreacted enantiomerically enriched ketone. A similar biocatalytic approach could potentially be applied to a suitable precursor of spiro[3.4]octan-6-one.

Application of Chiral Auxiliary and Organocatalysis in Spirocycle Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org In the context of spiro[3.4]octane synthesis, a chiral auxiliary could be attached to a precursor, for example, to guide a diastereoselective cyclization reaction. After the spirocyclic core is formed with the desired stereochemistry, the auxiliary is cleaved to yield the chiral product.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. numberanalytics.com Organocatalytic cascade reactions are particularly efficient for constructing complex molecular architectures. For example, cascade Michael-Michael-aldol reactions have been used to synthesize spirooxindole derivatives in high diastereo- and enantiopurity. rsc.org Proline-derived amino-organocatalysts have been successfully employed in intramolecular Michael additions to generate spirocyclic compounds with excellent enantioselectivities (up to 99% ee). nih.gov Such strategies, which often rely on enamine or iminium ion activation, could be adapted to construct the chiral spiro[3.4]octane framework from appropriately designed acyclic precursors.

Functionalization and Derivatization of this compound

The primary amine group of Spiro[3.4]octan-6-amine serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a library of derivatives. The hydrochloride salt is typically used to improve the stability and handling of the amine. Prior to derivatization, the free base is often generated by treatment with a mild base.

Common derivatization reactions for primary amines include:

N-Acylation: Reaction of the amine with acyl chlorides or acid anhydrides in the presence of a base yields stable amide derivatives.

N-Alkylation: The amine can be alkylated using alkyl halides. To avoid overalkylation, reductive amination with an aldehyde or ketone is a more controlled method for introducing a single alkyl group. nih.gov

Urea and Thiourea Formation: Treatment of the amine with isocyanates or isothiocyanates provides the corresponding ureas and thioureas. nih.gov This is a robust reaction often used in medicinal chemistry to introduce hydrogen-bond donor and acceptor motifs.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) affords sulfonamides.

These transformations allow for the systematic modification of the physicochemical properties of the core spiro[3.4]octane scaffold.

Derivative TypeReagent ClassGeneral Product Structure
AmideAcyl Chloride (R-COCl)Spiro[3.4]octan-6-yl-NHCOR
Secondary AmineAldehyde (R-CHO), Reducing AgentSpiro[3.4]octan-6-yl-NHR
UreaIsocyanate (R-NCO)Spiro[3.4]octan-6-yl-NHCONHR
SulfonamideSulfonyl Chloride (R-SO₂Cl)Spiro[3.4]octan-6-yl-NHSO₂R

N-Alkylation and N-Acylation Reactions

The primary amine functionality of spiro[3.4]octan-6-amine is a versatile handle for the introduction of various substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the physicochemical properties of the parent molecule.

N-Alkylation: The N-alkylation of spiro[3.4]octan-6-amine can be achieved through various synthetic methodologies. Reductive amination, a common and efficient method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This approach allows for the introduction of a wide range of alkyl and arylalkyl groups. For instance, reaction with a suitable aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride can yield the corresponding secondary amine. The choice of solvent and temperature can influence the reaction rate and yield.

Another approach is the direct alkylation with alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The reactivity of the alkyl halide (iodide > bromide > chloride) and the steric hindrance around the amine and the alkyl halide are critical factors affecting the reaction's success. To control the degree of alkylation and prevent the formation of tertiary amines or quaternary ammonium salts, the stoichiometry of the reactants and the reaction conditions must be carefully controlled.

N-Acylation: N-acylation of spiro[3.4]octan-6-amine provides access to a wide array of amides, which are important functional groups in many biologically active molecules. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. The reaction is generally fast and proceeds in high yield under mild conditions. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be readily introduced, allowing for extensive structural diversification.

Reaction TypeReagentsProduct TypeKey Considerations
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary AmineControl of stoichiometry to prevent over-alkylation.
Direct AlkylationAlkyl Halide, Base (e.g., K₂CO₃, Et₃N)Secondary/Tertiary AmineReactivity of halide, potential for quaternization.
N-AcylationAcyl Chloride/Anhydride, Base (e.g., Et₃N, Pyridine)AmideGenerally high yielding and versatile.

Coupling Reactions and Heterocyclic Annulations at the Amine Moiety

The amine group of spiro[3.4]octan-6-amine is a key functional group for participating in various carbon-nitrogen bond-forming reactions, including transition-metal-catalyzed cross-coupling reactions and the construction of heterocyclic rings.

Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-heteroaryl derivatives of spiro[3.4]octan-6-amine. rsc.org In a typical Buchwald-Hartwig reaction, the amine is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction. rsc.org Similarly, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative method, particularly for electron-deficient aryl halides. nih.gov These reactions significantly expand the chemical space accessible from spiro[3.4]octan-6-amine, allowing for the introduction of diverse aromatic systems.

Heterocyclic Annulations: The primary amine of spiro[3.4]octan-6-amine can serve as a nucleophile in condensation reactions with various bifunctional electrophiles to construct a wide range of heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of pyrimidine (B1678525) derivatives. nih.govnih.gov The reaction typically proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. Similarly, reaction with α-haloketones or related reagents can be employed for the synthesis of imidazole (B134444) derivatives. nih.govorganic-chemistry.org The specific reaction conditions, including the choice of solvent and catalyst (acidic or basic), are critical for directing the reaction towards the desired heterocyclic product.

Reaction TypeCoupling Partner/ReagentsCatalyst/ConditionsProduct
Buchwald-Hartwig AminationAryl/Heteroaryl HalidePalladium Catalyst, Phosphine Ligand, BaseN-Aryl/Heteroaryl Spiro[3.4]octan-6-amine
Ullmann CondensationAryl HalideCopper Catalyst, Base, High TemperatureN-Aryl Spiro[3.4]octan-6-amine
Pyrimidine Synthesis1,3-Dicarbonyl CompoundAcid or Base CatalystSpiro[3.4]octan-6-yl-substituted Pyrimidine
Imidazole Synthesisα-HaloketoneBaseSpiro[3.4]octan-6-yl-substituted Imidazole

Modifications of the Spiro[3.4]octane Ring System for Scaffold Diversification

Beyond the functionalization of the amine group, modifications of the spiro[3.4]octane core itself offer further avenues for scaffold diversification. These modifications can involve functionalization of the carbocyclic rings or alterations to the ring system itself.

Functionalization of the Cyclobutane and Cyclopentane Rings: The introduction of substituents onto the cyclobutane or cyclopentane rings of the spiro[3.4]octane scaffold can significantly impact the molecule's three-dimensional shape and biological activity. C-H functionalization strategies, although challenging on saturated carbocycles, are an emerging area of research that could enable the direct introduction of functional groups. acs.orgnih.gov More classical approaches involve the synthesis of spiro[3.4]octane precursors with pre-installed functional groups on the rings, which can then be further manipulated. For example, the presence of a ketone or an alkene on one of the rings allows for a wide range of subsequent chemical transformations.

Ring Expansion and Contraction: While less common, ring expansion or contraction of one of the carbocyclic rings in the spiro[3.4]octane system could lead to novel spirocyclic scaffolds. For instance, a ring expansion of the cyclobutane ring could potentially yield a spiro[4.4]nonane system, while a ring contraction of the cyclopentane ring could lead to a spiro[3.3]heptane derivative. Such transformations often require specific functional group handles on the ring and proceed through carbocationic or other reactive intermediates. nih.gov These advanced synthetic strategies can provide access to unique and unexplored chemical space. The development of methods for the catalytic arylboration of spirocyclic cyclobutenes provides a pathway to highly substituted spiro[3.n]alkanes, showcasing the potential for derivatization of the carbocyclic core. nih.gov

Modification StrategyApproachPotential Outcome
Ring FunctionalizationC-H Activation, Synthesis from functionalized precursorsIntroduction of substituents on the cyclobutane or cyclopentane ring
Ring ExpansionRearrangement of a functionalized cyclobutane ringFormation of a spiro[4.4]nonane scaffold
Ring ContractionRearrangement of a functionalized cyclopentane ringFormation of a spiro[3.3]heptane scaffold

Computational and Theoretical Investigations of Spiro 3.4 Octane Frameworks

Molecular Docking and Binding Energy Calculations for Spiro[3.4]octane Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as Spiro[3.4]octan-6-amine hydrochloride, into the active site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand.

Theoretical docking studies on this compound would involve preparing the 3D structure of the ligand and selecting a relevant biological target. Given the amine functionality, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes where a cationic amine plays a crucial role in binding. The hydrochloride salt form implies that the amine group will be protonated under physiological conditions, carrying a positive charge that can form strong electrostatic interactions, including hydrogen bonds, with negatively charged residues like aspartate or glutamate (B1630785) in the active site.

The spirocyclic core of the molecule introduces significant conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. enamine.net The cyclobutane (B1203170) and cyclopentane (B165970) rings position the amine group in a defined spatial orientation, which can be explored for optimal fit within a binding pocket.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity. researchgate.net These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. For this compound, the electrostatic contribution from the protonated amine is expected to be a significant driver of binding to polar and charged pockets. mdpi.com

Table 1: Hypothetical Binding Energy Contributions for this compound with a Model Kinase Target

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy-35.5
Electrostatic Energy-42.1
Polar Solvation Energy25.8
Non-polar Solvation Energy-4.2
Total Binding Free Energy -56.0

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Studies on Electronic Properties and Reaction Mechanisms

Quantum chemical studies, such as those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these studies can elucidate properties like charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

The distribution of electron density is heavily influenced by the protonated amine group, which acts as a strong electron-withdrawing group. This creates a significant positive electrostatic potential around the -NH3+ moiety, making it a prime site for interaction with electron-rich areas of a receptor. The spiro[3.4]octane framework itself is largely non-polar, contributing to potential hydrophobic interactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's reactivity. The HOMO is typically localized on the amine group, suggesting its role as an electron donor in potential reactions, while the LUMO may be distributed across the scaffold. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

Quantum chemical calculations can also be used to model reaction mechanisms. For instance, the pKa of the amine group can be theoretically predicted, providing insight into its ionization state at different pH values. Furthermore, the stability of different conformers of the spiro rings can be assessed with high accuracy.

Table 2: Theoretical Electronic Properties of Spiro[3.4]octan-6-amine (Protonated Form)

PropertyCalculated Value
HOMO Energy-8.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment12.5 D
Mulliken Charge on Nitrogen-0.85

This table presents hypothetical data calculated at the B3LYP/6-31G level of theory for illustrative purposes.* acs.org

Conformational Analysis and Molecular Dynamics Simulations of Spiro[3.4]octane Derivatives

Conformational analysis of the spiro[3.4]octane system is crucial for understanding its three-dimensional shape and how it can interact with biological targets. chemistrysteps.com The cyclobutane ring typically adopts a puckered conformation, while the cyclopentane ring exists in either a twist or envelope conformation to relieve torsional strain. The fusion of these two rings through a spiro center introduces specific conformational constraints. dalalinstitute.com

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in a simulated physiological environment, typically in a water box with counter-ions. nih.gov These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. MD simulations can reveal the preferred conformations of the spiro rings and the orientation of the amine substituent. rsc.org

For this compound, MD simulations would likely show that the amine group can exist in different spatial positions relative to the ring system due to the flexibility of the cyclopentane ring. The stability of these conformers can be analyzed by plotting the potential energy over the simulation trajectory. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can provide insights into the rigidity and flexibility of different parts of the molecule. nih.gov

Table 3: Representative Dihedral Angles for a Low-Energy Conformer of the Spiro[3.4]octane Core

Dihedral AngleValue (degrees)
C1-C2-C3-C4 (Cyclopentane)35.2
C2-C3-C4-C5 (Cyclopentane)-21.8
C5-C1-C2-C3 (Cyclopentane)-22.1
C1-C8-C7-C6 (Cyclobutane)15.6
C8-C7-C6-C1 (Cyclobutane)-15.5

This table presents hypothetical data for illustrative purposes.

Theoretical Evaluation of Bioisosteric Potential of Spiro[3.4]octane Cores

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. spirochem.com The spiro[3.4]octane core can be theoretically evaluated as a bioisostere for other cyclic systems commonly found in bioactive molecules, such as piperidine, cyclohexane (B81311), or even aromatic rings in certain contexts. rsc.orgrsc.org

The key advantage of the spiro[3.4]octane scaffold is its well-defined three-dimensional structure, which can replace more flexible or planar moieties to improve binding affinity and selectivity by pre-organizing the pharmacophoric groups in a bioactive conformation. bldpharm.com Its sp³-rich character also tends to improve physicochemical properties such as solubility and metabolic stability compared to flat aromatic systems. bldpharm.com

Computational methods can be used to compare the properties of a known drug molecule with a hypothetical analog where a specific ring system is replaced by the spiro[3.4]octane core. By aligning the key pharmacophoric features, such as the amine group in this compound, with those of the original molecule, it is possible to assess the steric and electronic compatibility of the replacement. Subsequent docking and binding energy calculations for the spiro-analog can then predict whether this bioisosteric replacement is likely to maintain or improve biological activity. mdpi.com The rigid nature of the spirocycle can lead to a more favorable entropic contribution to the binding free energy. rsc.org

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) in Spiro[3.4]octane Ligand Discovery

There is no publicly available research detailing the use of high-throughput screening (HTS) for the discovery of ligands specifically involving Spiro[3.4]octan-6-amine hydrochloride.

In general, HTS is a foundational technology in modern drug discovery that allows for the rapid testing of large and diverse chemical libraries against a specific biological target. For spirocyclic compounds, HTS would be employed to screen libraries containing spiro[3.4]octane cores to identify initial "hits" that exhibit activity against a protein of interest. The inherent three-dimensionality of spirocycles is considered advantageous in drug discovery as it can lead to improved potency and selectivity. bldpharm.com The development of diverse libraries of spirocyclic compounds is an active area of research to support such screening campaigns. researchgate.net

Structure-Based Drug Design (SBDD) Approaches

No specific applications of structure-based drug design (SBDD) involving this compound have been reported in the scientific literature.

SBDD is a powerful methodology that relies on the three-dimensional structure of a biological target to design and optimize ligands. This approach was successfully used in the discovery of novel spiro derivatives as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.org For a compound like this compound, SBDD would involve using the crystal structure of a target protein to guide the modification of the spiro[3.4]octane scaffold to enhance binding affinity and selectivity.

X-ray Crystallography for Ligand-Target Complex Elucidation

There are no published X-ray crystallography studies of this compound in complex with a biological target.

X-ray crystallography is an essential tool in SBDD, providing atomic-level insights into how a ligand binds to its target protein. This information is critical for understanding the key interactions that drive potency and for guiding the rational design of improved analogs. For spirocyclic compounds, crystallographic data can reveal how the rigid, three-dimensional structure of the scaffold orients functional groups within the binding site.

In Vitro Pharmacological Profiling

Specific in vitro pharmacological profiling data for this compound is not available in the public domain. The following subsections describe the general application of these assays in drug discovery for related compounds.

There is no published data on the enzyme inhibition properties of this compound.

Enzyme inhibition assays are a fundamental component of in vitro pharmacology, used to determine the potency of a compound against a specific enzyme target. For example, a derivative of 7-oxa-5-azaspiro[3.4]octan-6-one demonstrated potent inhibitory activity against monoacylglycerol lipase (MAGL) with an IC50 value of 6.2 nM. acs.org Such assays would be crucial to determine if this compound has any activity against a given enzyme and to quantify its potency.

Data Table: Enzyme Inhibition of a Representative Spiro[3.4]octane Derivative

CompoundTarget EnzymeIC50 (nM)
(2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-oneMonoacylglycerol Lipase (MAGL)6.2

Note: This data is for a related spiro[3.4]octane derivative and not this compound. acs.org

No cell-based functional assay or phenotypic screening results have been reported for this compound.

Cell-based functional assays are used to assess the effect of a compound on cellular processes, providing a more physiologically relevant context than biochemical assays. Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target. Spirocyclic scaffolds are of interest in the creation of screening libraries due to their structural novelty and three-dimensional character. researchgate.net

There is no available data on the selectivity profile of this compound.

Selectivity profiling is a critical step in drug development to assess the potential for off-target effects. This involves testing a compound against a panel of related and unrelated biological targets. For instance, the MAGL inhibitor based on the 7-oxa-5-azaspiro[3.4]octan-6-one scaffold showed high selectivity against the closely related serine hydrolases FAAH and ABHD6, with IC50 values greater than 10,000 nM for both. acs.org The introduction of spirocyclic motifs has been shown in some cases to improve selectivity by providing a better-defined three-dimensional structure that fits more precisely into the intended target's binding site. bldpharm.com

Data Table: Selectivity Profile of a Representative Spiro[3.4]octane Derivative

CompoundOff-TargetIC50 (nM)
(2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-oneFatty Acid Amide Hydrolase (FAAH)>10000
(2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-oneα/β-Hydrolase Domain Containing 6 (ABHD6)>10000

Note: This data is for a related spiro[3.4]octane derivative and not this compound. acs.org

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Research

Preclinical research into the pharmacokinetic profile of this compound is fundamental to assessing its viability as a therapeutic candidate. These studies focus on how the compound is absorbed, distributed, metabolized, and excreted (ADME) in non-human models, providing insights into its potential behavior in vivo.

Blood-Brain Barrier (BBB) Penetration Studies (in non-human models)

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical determinant for its efficacy in treating central nervous system (CNS) disorders. nih.gov While direct experimental data from in vivo or in vitro models for this compound are not extensively detailed in publicly available literature, its potential for BBB penetration can be estimated based on its physicochemical properties.

Lipophilicity, molecular weight, and the number of hydrogen bond donors are key factors governing BBB permeability. nih.gov The lipophilicity of a compound is often expressed as the logarithm of its partition coefficient (logP) or distribution coefficient (logD). A predicted XlogP value of 1.7 for the free base form of Spiro[3.4]octan-6-amine suggests a moderate level of lipophilicity, which falls within the range often considered favorable for passive diffusion across the BBB. uni.lu The general principle is that masking charged groups, such as primary amines, can enhance lipophilicity and potentially improve brain penetration, though this is not universally applicable and depends on multiple factors. nih.gov

Standard non-human models for assessing BBB penetration include in situ brain perfusion studies in rodents or permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.govmdpi.com These methods would be employed to quantify the brain uptake and establish the compound's potential to reach its CNS target.

Table 1: Predicted Physicochemical Properties Relevant to BBB Penetration for Spiro[3.4]octan-6-amine
PropertyPredicted ValueSignificance for BBB Penetration
Molecular FormulaC₈H₁₅NLow molecular weight is generally favorable.
Monoisotopic Mass125.12045 DaWell below the typical upper limit of 400-500 Da for CNS agents.
XlogP1.7Indicates moderate lipophilicity, often correlated with better permeability. uni.lu

In Vitro Metabolic Stability Investigations

In vitro metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance. These investigations typically utilize liver microsomes from various species (e.g., human, mouse, rat) which contain key drug-metabolizing enzymes. mykhailiukchem.orgnih.gov

The standard procedure involves incubating the compound with liver microsomes and a cofactor like NADPH, then monitoring the decrease in the parent compound's concentration over time using techniques such as LC-MS/MS. mykhailiukchem.org From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. nih.gov A short half-life or high clearance suggests rapid metabolism, which may limit the compound's systemic exposure and duration of action.

Table 2: Key Parameters in In Vitro Metabolic Stability Assays
ParameterDescriptionTypical Units
Half-life (t½)The time required for the concentration of the compound to decrease by half.minutes (min)
Intrinsic Clearance (Clint)A measure of the metabolic activity of the liver towards the compound, independent of blood flow.µL/min/mg protein

Advanced Spectroscopic and Chromatographic Characterization Methods

Comprehensive characterization using advanced analytical techniques is essential to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Although published experimental spectra for this compound are scarce, the expected chemical shifts and multiplicities can be predicted based on its spirocyclic structure.

¹H NMR: The proton spectrum would exhibit complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm). The protons on the cyclobutane (B1203170) ring would likely appear at slightly different chemical shifts than those on the cyclopentane (B165970) ring. The proton attached to the same carbon as the amine group (the methine proton) would be expected further downfield due to the deshielding effect of the nitrogen atom.

¹³C NMR: The carbon spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift. The carbon atom bonded to the nitrogen (C-N) would be shifted downfield compared to the other aliphatic carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals and verifying the spirocyclic framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Spiro[3.4]octan-6-amine
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH-NH₂~2.8 - 3.5~45 - 55
Spiro (Quaternary) C-~40 - 50
Cyclopentane CH₂~1.5 - 2.2~25 - 40
Cyclobutane CH₂~1.7 - 2.5~20 - 35

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: Electrospray ionization (ESI) is a common technique for amine-containing compounds. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. For Spiro[3.4]octan-6-amine (free base, C₈H₁₅N), the expected m/z for the [M+H]⁺ ion would be approximately 126.1277. uni.lu

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The measured monoisotopic mass of 125.12045 Da for the free base confirms the formula C₈H₁₅N. uni.lu Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for Spiro[3.4]octan-6-amine
AdductPredicted m/z
[M+H]⁺126.12773
[M+Na]⁺148.10967
[M+NH₄]⁺143.15427
Data sourced from PubChem predictions for the free base, C₈H₁₅N. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The primary amine group (-NH₂) would exhibit N-H stretching vibrations typically in the range of 3300-3500 cm⁻¹. Aliphatic C-H stretching from the spiro rings would appear just below 3000 cm⁻¹. C-N stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of light by a compound. Molecules require a chromophore, typically a system of conjugated double bonds or aromatic rings, to absorb light in the UV-Vis range (200-800 nm). This compound lacks such a chromophore. Therefore, it is not expected to exhibit significant absorbance in the standard UV-Vis spectrum.

Table 5: Predicted Characteristic IR Absorption Bands for Spiro[3.4]octan-6-amine
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Aliphatic (C-H)Stretching2850 - 2960
Amine (N-H)Bending1590 - 1650
Alkyl (C-N)Stretching1000 - 1200

Analytical Chromatography Techniques (HPLC, GC)

The quantification and purity assessment of this compound in various matrices are predominantly accomplished using analytical chromatography techniques, principally High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods offer high resolution and sensitivity for the separation and detection of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Methodology and Findings:

For the analysis of this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The primary amine functional group in the molecule allows for detection using UV spectrophotometry after derivatization, or more advanced detection methods like mass spectrometry (LC-MS) for higher sensitivity and specificity.

Given the chiral nature of spiro compounds, chiral HPLC is a critical technique for separating the enantiomers of this compound. This is often achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs are frequently effective for the separation of amines. phenomenex.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomers.

Illustrative HPLC Parameters for Analysis of this compound

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Representative HPLC Data for Enantiomeric Purity Analysis

Compound Retention Time (min) Peak Area (%)
(R)-Spiro[3.4]octan-6-amine 8.5 49.8

Note: The data presented in the tables are illustrative and intended to represent typical results for the analysis of a chiral spiro-amine compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For primary amines such as this compound, direct analysis by GC can be challenging due to their polarity and potential for peak tailing on standard nonpolar columns. labrulez.com Therefore, derivatization is a crucial step to enhance volatility and improve chromatographic performance. iu.edunih.gov

Derivatization and Analysis:

The primary amine group of Spiro[3.4]octan-6-amine can be derivatized using various reagents to form less polar and more volatile products. Common derivatization techniques for primary amines include acylation, silylation, and the formation of carbamates. researchgate.net For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can yield a stable derivative suitable for GC analysis. iu.edu

Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte.

Illustrative GC-MS Parameters for Derivatized Spiro[3.4]octan-6-amine

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Detector Mass Spectrometer (Scan range 50-500 m/z)

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Representative GC-MS Data for Purity Analysis

Compound Retention Time (min) Major Mass Fragments (m/z)

Note: The data presented in the tables are illustrative and intended to represent typical results for the GC-MS analysis of a derivatized spiro-amine compound.

Q & A

Q. What are the common synthetic routes for preparing Spiro[3.4]octan-6-amine hydrochloride?

The synthesis typically involves two key steps: (1) cyclization of precursors (e.g., cyclohexane derivatives) under controlled conditions (e.g., acid catalysis or thermal activation) to form the spirocyclic core, followed by (2) amination via reductive amination or nucleophilic substitution to introduce the amine group. The final hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify spirocyclic geometry and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection .

Q. What safety protocols are essential when handling this compound?

Follow laboratory safety guidelines for amines and hydrochlorides:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and safety goggles.
  • Store in airtight containers away from moisture.
  • Reference Safety Data Sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during spirocyclic core formation?

Key parameters include:

  • Temperature : Lower temperatures reduce side reactions but may slow cyclization.
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states. Statistical design of experiments (DoE) can systematically evaluate interactions between variables .

Q. What strategies resolve contradictions in synthetic data, such as inconsistent yields across studies?

  • Replicate reactions with strict control of variables (e.g., moisture levels, reagent purity).
  • Characterize intermediates to identify bottlenecks (e.g., incomplete cyclization).
  • Cross-validate analytical methods (e.g., compare NMR results with X-ray crystallography) .

Q. How does the spirocyclic structure influence the compound’s reactivity in substitution reactions?

The rigid spiro framework restricts conformational freedom, directing regioselectivity in substitution reactions. For example, steric hindrance at the bridgehead carbon may favor nucleophilic attack at the less hindered amine site. Computational modeling (e.g., DFT) can predict reactive sites .

Q. What methodologies are used to study the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1–10) and monitor decomposition via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Lyophilization : Test solubility and stability in aqueous formulations .

Methodological and Analytical Focus

Q. How to design a kinetic study for amination reactions involving this compound?

  • Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.
  • Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡).
  • Compare pseudo-first-order kinetics under varying amine concentrations .

Q. What advanced techniques characterize the hydrochloride salt’s crystallinity?

  • X-ray Powder Diffraction (XRPD) : Identify polymorphic forms.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity .

Biological and Pharmacological Applications

Q. How to evaluate this compound as a building block for CNS-targeted drugs?

  • Blood-Brain Barrier (BBB) permeability : Use in vitro models (e.g., PAMPA-BBB assay).
  • Receptor binding assays : Screen against GPCRs or ion channels common in neurological disorders.
  • Metabolic stability : Test in liver microsomes to predict pharmacokinetics .

Q. What in silico tools predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to protein active sites (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over time.
  • QSAR models : Corrogate structural features with activity data from analogous spiro compounds .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies in reported solubility data for this compound?

  • Standardize measurement conditions (e.g., temperature, ionic strength).
  • Use orthogonal methods: Compare shake-flask solubility with nephelometry.
  • Verify purity via elemental analysis to rule out impurities affecting solubility .

Q. What statistical approaches validate reproducibility in spiro compound synthesis?

  • Intra-laboratory replication : Perform triplicate runs with independent batches.
  • Inter-laboratory studies : Collaborate to assess protocol robustness.
  • Control charts : Monitor critical quality attributes (CQAs) over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.